3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine
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Overview
Description
3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine: is a heterocyclic compound with a fused imidazo[1,5-a]pyridine ring system. Its chemical structure consists of an imidazole ring fused to a pyridine ring, with a methoxy group (CH₃O) attached to the phenyl substituent. This compound has attracted significant interest due to its diverse applications in various fields.
Preparation Methods
Several synthetic routes are available for the construction of 3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine:
Cyclocondensation: One common method involves the cyclization of appropriate precursors, such as 2-aminopyridines and aldehydes or ketones, under suitable conditions.
Cycloaddition: Diels-Alder reactions or other cycloaddition processes can also be employed to synthesize this compound.
Oxidative Cyclization: Oxidative methods, such as metal-catalyzed cyclizations, have been explored for the formation of imidazo[1,5-a]pyridines.
Transannulation Reactions: These involve the transformation of other heterocyclic precursors into the desired imidazo[1,5-a]pyridine ring system.
Industrial production methods may vary, but the above strategies provide a foundation for laboratory-scale synthesis.
Chemical Reactions Analysis
3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine can undergo various reactions:
Substitution: The methoxy group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The imidazo[1,5-a]pyridine ring system can participate in redox reactions.
Heterocyclic Transformations: It can engage in heterocyclic reactions with other nitrogen-containing compounds.
Common reagents include Lewis acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Materials Science: Due to its unique structure, it can serve as a building block for designing luminescent materials, sensors, and organic electronic devices.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold, targeting specific biological pathways.
Agrochemicals: Imidazo[1,5-a]pyridines play a role in agrochemical formulations.
Mechanism of Action
The exact mechanism of action for 3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine depends on its specific application. It may interact with cellular receptors, enzymes, or other molecular targets, influencing biological processes.
Comparison with Similar Compounds
While there are other imidazo[1,5-a]pyridine derivatives, this compound’s uniqueness lies in its substituents and potential applications. Similar compounds include imidazo[1,5-a]pyridines with different substituents or fused ring systems.
Properties
Molecular Formula |
C14H12N2O |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-17-13-7-4-5-11(9-13)14-15-10-12-6-2-3-8-16(12)14/h2-10H,1H3 |
InChI Key |
OUHICPYWXYVGAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C3N2C=CC=C3 |
Origin of Product |
United States |
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